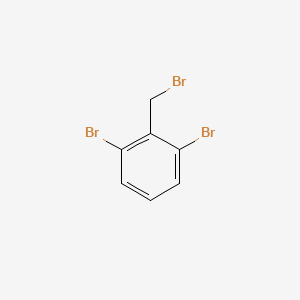

1,3-Dibromo-2-(bromomethyl)benzene

Descripción

Contextual Significance of Halogenated Benzene (B151609) Derivatives in Advanced Organic Synthesis

Halogenated benzene derivatives are a cornerstone of modern organic synthesis. The introduction of halogen atoms onto a benzene ring significantly alters the molecule's chemical properties, rendering it a versatile precursor for a multitude of subsequent reactions. numberanalytics.com This process, known as halogenation, typically proceeds through an electrophilic aromatic substitution (EAS) mechanism, where a halogen cation attacks the benzene ring. numberanalytics.commasterorganicchemistry.com

The presence of a halogen on the aromatic ring provides a reactive handle for a wide array of chemical transformations. Halogens are ortho, para-directing groups, yet they are deactivating towards further electrophilic substitution, a unique characteristic among substituents. chemistrysteps.comyoutube.com This dual nature allows for controlled, regioselective synthesis of complex molecules.

Halogenated benzenes are crucial intermediates in the production of numerous commercially important products, including pharmaceuticals, agrochemicals, dyes, and other specialty chemicals. numberanalytics.comresearchgate.net For instance, the reactivity of the carbon-halogen bond allows for its participation in cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents, thereby enabling the construction of intricate molecular architectures. pressbooks.pub The specific halogen—fluorine, chlorine, bromine, or iodine—imparts distinct reactivity, with brominated benzenes often offering a balance of reactivity and stability for many synthetic applications. researchgate.net

Distinctive Features and Research Trajectories for 1,3-Dibromo-2-(bromomethyl)benzene

This compound is a solid, appearing as a colorless to pale yellow powder, with a defined set of physical and chemical properties that make it a subject of research. cymitquimica.comsun-shinechem.com Its molecular structure contains three bromine atoms, two directly attached to the aromatic ring and one on the benzylic methyl group. This configuration offers distinct points of reactivity for synthetic chemists.

The two aromatic bromine atoms can participate in reactions typical of aryl halides, while the benzylic bromide is particularly susceptible to nucleophilic substitution due to the stability of the resulting benzylic carbocation intermediate. pressbooks.pub This multi-functionality allows for sequential and selective reactions, making it a highly useful building block.

| Property | Value | Source Index |

|---|---|---|

| CAS Number | 93701-32-7 | nih.govsynhet.comsun-shinechem.comachemblock.com |

| Molecular Formula | C7H5Br3 | nih.govsun-shinechem.comachemblock.com |

| Molecular Weight | 328.83 g/mol | nih.govachemblock.com |

| IUPAC Name | This compound | nih.govsynhet.comachemblock.com |

| Property | Value | Source Index |

|---|---|---|

| Appearance | Solid powder | sun-shinechem.com |

| Melting Point | 80-81 °C | chemicalbook.com |

| Boiling Point | 306.3 ± 27.0 °C | chemicalbook.com |

| Density | 2.173 - 2.2 g/cm³ | chemicalbook.com |

Current research involving this compound highlights its utility as a synthetic intermediate. It is employed in the preparation of 1,2,3,4-Tetrahydro-1,8-naphthyridine (B78990) derivatives, which have been identified as inhibitors of the αvβ6 integrin, a target of interest in medical research. chemicalbook.com The compound's reactivity makes it suitable for creating complex heterocyclic systems. cymitquimica.comsynhet.com Furthermore, recent studies in crystallography have investigated the crystal structures of related polybrominated benzene derivatives, focusing on the significance of bromine-bromine intermolecular interactions (Br···Br contacts) in determining the crystal packing. nih.gov These fundamental studies provide insight into the solid-state behavior of such molecules, which is crucial for materials science applications.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3-dibromo-2-(bromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXJJFWSOLXOSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538840 | |

| Record name | 1,3-Dibromo-2-(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93701-32-7 | |

| Record name | 1,3-Dibromo-2-(bromomethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93701-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibromo-2-(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dibromo-2-(bromomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Dibromo 2 Bromomethyl Benzene

Established Synthetic Pathways to 1,3-Dibromo-2-(bromomethyl)benzene

The most common and established methods for synthesizing this compound typically involve the selective bromination of a suitable precursor. These pathways are well-documented and rely on fundamental principles of organic radical and electrophilic substitution reactions.

The primary and most direct precursor for the synthesis of this compound is 2,6-dibromotoluene (B1294787) . uni.lunih.gov This precursor already contains the desired dibromo-substitution pattern on the aromatic ring, simplifying the synthesis to a single subsequent benzylic bromination step.

The key reaction is a free-radical bromination of the methyl group, a transformation known as the Wohl-Ziegler reaction. wikipedia.orgscientificupdate.com The most common reagent for this is N-Bromosuccinimide (NBS) . wikipedia.orgnih.gov NBS is favored over molecular bromine (Br₂) for benzylic brominations because it provides a low, constant concentration of bromine, which minimizes competitive electrophilic addition to the aromatic ring. masterorganicchemistry.com

The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) , or by photochemical means using UV or visible light. wikipedia.orgscientificupdate.com Stoichiometrically, a slight excess of NBS is often used to ensure complete conversion of the starting material. For many benzylic brominations, approximately 1.05 to 1.1 equivalents of NBS are sufficient. researchgate.net

An alternative, though more complex, pathway begins with m-xylene (B151644) . This route involves a two-stage bromination process:

Double benzylic bromination: The two methyl groups of m-xylene are brominated to form 1,3-bis(bromomethyl)benzene (B165771). scbt.com This is typically achieved using two equivalents of NBS.

Electrophilic aromatic bromination: The aromatic ring of 1,3-bis(bromomethyl)benzene is then brominated. This step requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to activate the bromine for electrophilic attack on the ring. slideserve.comgmu.edu The bromomethyl groups are ortho-, para-directing, but the 2-position (meta to both groups) can be targeted under specific conditions.

Table 1: Precursor Selection and Reagents

| Precursor | Key Reagent(s) | Reaction Type | Stoichiometry (Typical) |

|---|---|---|---|

| 2,6-Dibromotoluene | N-Bromosuccinimide (NBS), AIBN/BPO | Radical Benzylic Bromination | 1.0-1.1 eq. NBS |

Optimizing the synthesis is crucial to maximize the yield of the desired monobrominated product and minimize side reactions, particularly over-bromination which can lead to the formation of 1,3-dibromo-2-(dibromomethyl)benzene.

Key parameters for optimization include:

Solvent: Traditionally, anhydrous carbon tetrachloride (CCl₄) has been the solvent of choice for Wohl-Ziegler reactions due to its inertness. wikipedia.orgmissouri.edu However, due to its toxicity and environmental impact, alternative solvents are now preferred. Acetonitrile (B52724) has proven to be a suitable and safer alternative, often providing good to excellent yields. researchgate.net

Initiation: The reaction requires initiation either by light or a chemical radical initiator. The use of a simple household lamp can be effective. researchgate.net The choice and concentration of the initiator (e.g., AIBN) must be controlled to maintain a steady rate of reaction without causing an uncontrolled, exothermic process.

Temperature: The reaction is typically carried out under reflux conditions of the chosen solvent (e.g., 70°C in acetonitrile). researchgate.net Careful temperature control is necessary to prevent decomposition of reagents and products.

Anhydrous Conditions: The presence of water must be strictly avoided as it can lead to the hydrolysis of NBS and the desired benzyl (B1604629) bromide product, forming the corresponding alcohol. missouri.edu

A significant challenge is preventing the addition of a second bromine atom to the benzylic carbon. The selectivity towards monobromination versus dibromination can be influenced by the stoichiometry of NBS and the reaction time. researchgate.net Careful monitoring of the reaction progress, for instance by GC or TLC, is essential to stop the reaction upon consumption of the starting material before significant over-bromination occurs.

Novel and Evolving Synthetic Approaches to this compound

Recent research has focused on developing more sustainable, safer, and efficient methods for bromination reactions.

Modern approaches often utilize photocatalysis and flow chemistry to improve control and safety. A notable development is the use of continuous-flow reactors for photochemical benzylic brominations. rsc.orgrsc.org These systems offer superior irradiation uniformity and temperature control compared to batch reactors. rsc.org

One innovative catalytic system involves the in situ generation of bromine. For instance, a system using sodium bromate (B103136) (NaBrO₃) and hydrobromic acid (HBr) can be used to produce Br₂ continuously in a flow reactor. scientificupdate.comrsc.org This avoids the direct handling of highly volatile and toxic molecular bromine. The generated bromine is then activated by light (e.g., 405 nm LEDs) to initiate the radical bromination. rsc.org This method has been successfully applied to the bromination of substituted toluenes, such as 2,6-dichlorotoluene (B125461), demonstrating its potential applicability for synthesizing this compound. scientificupdate.comresearchgate.net

Table 2: Comparison of Bromination Systems

| System | Bromine Source | Catalyst/Initiator | Advantages |

|---|---|---|---|

| Traditional | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Well-established, solid reagent is easy to handle. wikipedia.org |

| Photochemical Flow | In situ generated Br₂ (from NaBrO₃/HBr) | Light (e.g., 405 nm LEDs) | Enhanced safety, high throughput, solvent-free potential. rsc.orgrsc.org |

Green chemistry principles are increasingly being applied to benzylic bromination. Key advancements include:

Safer Solvents: The replacement of hazardous chlorinated solvents like CCl₄ with more benign alternatives such as acetonitrile is a significant step. researchgate.netresearchgate.net Some procedures have even been developed using water as a solvent or under solvent-free conditions. researchgate.net

Alternative Bromine Sources: The use of H₂O₂/HBr systems for oxidative bromination is considered a greener alternative to using molecular bromine. researchgate.net This method generates water as the primary byproduct.

Energy Efficiency: Photochemical methods that utilize low-energy visible light from household lamps or LEDs are more sustainable than methods requiring high-temperature reflux for extended periods. researchgate.netrsc.org

Process Intensification: Continuous flow chemistry not only improves safety and control but also enhances mass and energy efficiency, leading to a lower Process Mass Intensity (PMI). rsc.orgrsc.org Solvent-free photochemical flow processes represent a particularly green and efficient frontier for these reactions. rsc.org

Advanced Purification and Isolation Techniques for this compound

After the synthesis, the crude reaction mixture contains the desired product, unreacted starting materials, the succinimide (B58015) byproduct (if NBS is used), and potentially over-brominated impurities. A multi-step purification process is typically required.

Initial Filtration: The first step is often the filtration of the cooled reaction mixture to remove the insoluble succinimide. chemicalbook.com

Aqueous Work-up: The filtrate is then washed with water to remove any residual water-soluble impurities. A wash with a mild reducing agent solution, such as aqueous sodium thiosulfate (B1220275) or sodium bisulfite, may be used to quench and remove any remaining bromine. acs.org This is followed by washing with a saturated sodium bicarbonate solution to neutralize any acidic byproducts like HBr.

Chromatography: The primary method for isolating the pure product from unreacted starting material and brominated impurities is column chromatography. semanticscholar.org Silica gel is a common stationary phase, with a non-polar eluent system such as a mixture of hexane (B92381) and ethyl acetate. semanticscholar.org For very similar compounds, a multi-column approach using different adsorbents like alumina (B75360) or Florisil might be necessary to achieve high purity. oceanbestpractices.orgnih.gov

Recrystallization: The final step to obtain a highly pure, crystalline solid is often recrystallization from a suitable solvent. The choice of solvent is critical and is determined empirically, but non-polar solvents like hexane or chloroform (B151607) are potential candidates. cardiff.ac.uk

The purity of the final product is typically verified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Reactivity and Reaction Mechanisms of 1,3 Dibromo 2 Bromomethyl Benzene

Nucleophilic Substitution Reactions of 1,3-Dibromo-2-(bromomethyl)benzene

The most common transformations involving this compound are nucleophilic substitution reactions at the benzylic carbon. The bromomethyl group (-CH₂Br) serves as an excellent electrophilic site, readily undergoing substitution by a wide range of nucleophiles. bloomtechz.com

Nucleophilic substitution on the benzylic carbon of this compound predominantly follows an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. bloomtechz.comvaia.com This pathway involves a concerted, single-step process where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. vaia.com For primary alkyl halides like this compound, the Sₙ2 pathway is generally favored over the Sₙ1 mechanism, which would involve the formation of a less stable primary carbocation. bloomtechz.com

The reaction of (dibromomethyl)benzene (B1582451) with sodium hydroxide, a similar substrate, proceeds via an initial Sₙ2 displacement of one bromine atom, highlighting the susceptibility of benzylic bromides to this type of attack. vaia.comquora.com This reactivity is leveraged in various synthetic applications, such as in the preparation of indole (B1671886) derivatives through cyclization of imines formed from intermediates derived from 2,6-dibromobenzyl bromide. chemicalbook.com

The rate and outcome of nucleophilic attack on this compound are influenced by both steric and electronic factors.

Steric Factors : The two bromine atoms at the ortho positions (C2 and C6) of the benzene (B151609) ring create significant steric hindrance around the benzylic carbon. This crowding can impede the approach of bulky nucleophiles, potentially slowing the reaction rate compared to less substituted benzyl (B1604629) bromides. Studies on sterically hindered dibromomesitylene have shown that substituents adjacent to the reactive center play a crucial role in molecular interactions and reactivity. nih.govrsc.org

Electronic Factors : The bromine atoms are electron-withdrawing groups. Their inductive effect makes the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. This electronic pull facilitates the departure of the bromide leaving group during the Sₙ2 transition state.

These principles are applied in the synthesis of complex molecules, for example, in the preparation of 1,2,3,4-Tetrahydro-1,8-naphthyridine (B78990) derivatives, which act as inhibitors of αvβ6 integrin. chemicalbook.com

| Nucleophile | Product Type | Significance |

|---|---|---|

| Imines/Amines | Substituted Amines / N-Heterocycles | Used in the synthesis of Indoles and Tetrahydro-1,8-naphthyridine derivatives. chemicalbook.com |

| Hydroxide (OH⁻) | 2,6-Dibromobenzyl alcohol | A common transformation for benzylic halides. |

| Cyanide (CN⁻) | 2,6-Dibromophenylacetonitrile | Introduces a nitrile group that is a versatile precursor for carboxylic acids, amines, and other functional groups. |

| Azide (B81097) (N₃⁻) | 2,6-Dibromobenzyl azide | A key intermediate for click chemistry and the synthesis of triazoles. bloomtechz.com |

Cross-Coupling Reactions Involving this compound

The presence of both aryl and benzylic C-Br bonds makes this compound a versatile substrate for cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. youtube.com

Palladium catalysts are widely used to mediate the coupling of aryl and alkyl halides. youtube.comrsc.org The two aryl bromide moieties on this compound are suitable for classic palladium-catalyzed reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions typically involve the oxidative addition of the aryl bromide to a Palladium(0) complex, followed by transmetalation and reductive elimination to form the new bond. youtube.com

While the aryl bromides are reactive, the benzylic bromide can also participate in certain palladium-catalyzed couplings, particularly with organoboron reagents or amines. mdpi.comacs.orgresearchgate.net The selectivity of the reaction—whether it occurs at the aryl or benzylic position—can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Besides palladium, other transition metals like copper and nickel can also be employed for cross-coupling reactions. The Ullmann condensation, which typically uses copper to couple two aryl halides, is a potential reaction for this substrate to form biaryl structures. Although less common than palladium-catalyzed reactions, nickel-based catalysts are also effective for cross-coupling aryl halides and offer an alternative catalytic system.

| Reaction Name | Catalyst | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Palladium | Aryl/Vinyl Boronic Acid | C(aryl)-C(aryl/vinyl) |

| Heck Coupling | Palladium | Alkene | C(aryl)-C(vinyl) |

| Buchwald-Hartwig Amination | Palladium | Amine | C(aryl)-N |

| Ullmann Condensation | Copper | Aryl Halide | C(aryl)-C(aryl) |

Electrophilic Aromatic Substitution on this compound

Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. makingmolecules.comfiveable.me The benzene ring of this compound is substituted with three groups: two bromine atoms and a bromomethyl group. All three substituents are deactivating, meaning they decrease the reactivity of the benzene ring towards electrophiles compared to unsubstituted benzene. libretexts.org

The directing effect of these groups determines the position of any further substitution:

Bromine atoms : These are ortho-, para-directors. The bromine at C1 directs incoming electrophiles to positions C2 (blocked), C4, and C6 (blocked). The bromine at C3 directs to C2 (blocked), C4, and C5.

Bromomethyl group : This group is weakly deactivating through induction and is considered a meta-director. The -CH₂Br group at C2 directs to positions C4 and C6 (blocked).

Considering these effects, the most likely positions for electrophilic attack are C4 and C5. However, the strong cumulative deactivating effect of three electron-withdrawing groups makes electrophilic aromatic substitution on this substrate highly unfavorable. masterorganicchemistry.com Reactions such as nitration or further halogenation would require harsh conditions and are not commonly reported, as the ring is significantly electron-deficient. libretexts.orgyoutube.com

Radical Reactions and Their Propagation for this compound

The reactivity of this compound in radical reactions is primarily centered around the benzylic bromide functional group. The carbon-bromine bond in the bromomethyl group is significantly weaker than the aromatic carbon-bromine bonds and the C-H bonds of the benzene ring. This difference in bond strength dictates the regioselectivity of radical reactions.

Under typical radical conditions, such as exposure to UV light or the use of a radical initiator like azobisisobutyronitrile (AIBN), the homolytic cleavage of the benzylic C-Br bond is the most favorable initiation step. This generates a stable 2,6-dibromobenzyl radical. The stability of this radical is enhanced by the resonance delocalization of the unpaired electron into the benzene ring.

The propagation of the radical chain reaction can proceed through several pathways. A common example is the abstraction of a bromine atom from a bromine molecule (Br₂) by the 2,6-dibromobenzyl radical, which would regenerate a bromine radical and form 1,3-dibromo-2-(dibromomethyl)benzene. Conversely, the 2,6-dibromobenzyl radical can abstract a hydrogen atom from a suitable donor, leading to the formation of 2,6-dibromotoluene (B1294787).

The energetics of these processes are key to predicting the major reaction products. The abstraction of a benzylic hydrogen from a molecule of 2,6-dibromotoluene by a bromine radical is an energetically favorable process, leading to the formation of the 2,6-dibromobenzyl radical and hydrogen bromide. This is a crucial step in the free-radical bromination of 2,6-dibromotoluene to produce this compound. The substitution of an aromatic C-H bond is energetically unfavorable and does not typically occur under these conditions. oregonstate.edu

| Radical Reaction Parameters | Description |

| Initiation | Homolytic cleavage of the benzylic C-Br bond, often facilitated by UV light or chemical initiators. |

| Key Intermediate | 2,6-dibromobenzyl radical, stabilized by resonance. |

| Propagation Steps | Abstraction of a bromine atom by the benzyl radical or abstraction of a hydrogen atom from a donor molecule. |

| Selectivity | Reactions selectively occur at the benzylic position due to the lower bond dissociation energy of the C-Br bond compared to aromatic C-Br and C-H bonds. |

Cyclization and Polymerization Initiated by this compound

The presence of multiple reactive sites in this compound makes it a valuable precursor in cyclization and polymerization reactions. The benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution, while the two aromatic bromides can participate in various cross-coupling reactions.

This compound, also known as 2,6-dibromobenzyl bromide, is utilized in the synthesis of heterocyclic structures. For instance, it is employed in the preparation of indoles through a t-BuOK-promoted cyclization of imines with aryl halides. chemicalbook.com It also serves as a key building block for synthesizing 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives, which have applications as inhibitors of αvβ6 integrin. chemicalbook.com

While direct studies on polymerization initiated solely by this compound are not extensively documented, the reactivity of its isomers, such as 1,4-bis(bromomethyl)benzene, in cationic polymerization provides valuable insights. aston.ac.uk These difunctional initiators can lead to polymers with broad or bimodal molecular weight distributions, which can be attributed to the rate of initiation being slower than the rate of propagation or the occurrence of transfer and termination reactions. aston.ac.uk It is plausible that this compound could act as a trifunctional initiator or chain extender in certain polymerization processes, leading to branched or cross-linked polymer architectures.

| Reaction Type | Reactants/Conditions | Product(s) |

| Cyclization | Imines, tBuOK | Indole derivatives chemicalbook.com |

| Cyclization | Not specified in detail | 1,2,3,4-Tetrahydro-1,8-naphthyridine derivatives chemicalbook.com |

Functional Group Transformations and Derivatization Strategies for this compound

The three bromine atoms in this compound exhibit differential reactivity, allowing for a range of selective functional group transformations and derivatization strategies. The benzylic bromide is the most susceptible to nucleophilic substitution, while the aromatic bromides are more amenable to organometallic cross-coupling reactions.

The benzylic bromide can be readily displaced by a variety of nucleophiles to introduce a wide array of functional groups. For example, reaction with sodium azide would yield 1,3-dibromo-2-(azidomethyl)benzene, which can be further reduced to the corresponding amine. Treatment with cyanides would produce 2,6-dibromophenylacetonitrile. Alkoxides or phenoxides would lead to the formation of ethers, and carboxylates would form esters.

The aromatic bromides can undergo reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-nitrogen bonds. These reactions typically require a palladium or copper catalyst and proceed without affecting the benzylic bromide if the reaction conditions are carefully controlled (e.g., by using milder temperatures). This differential reactivity allows for a stepwise derivatization of the molecule. For instance, one could first perform a nucleophilic substitution at the benzylic position and then a Suzuki coupling at the aromatic positions.

Furthermore, the aromatic bromides can be converted into organolithium or Grignard reagents by treatment with organolithium reagents or magnesium metal, respectively. These organometallic intermediates can then react with various electrophiles to introduce a wide range of substituents.

| Functional Group | Reagent(s) | Product Type |

| Benzylic Bromide | NaN₃, then reduction | Amine |

| Benzylic Bromide | NaCN | Nitrile |

| Benzylic Bromide | NaOR | Ether |

| Benzylic Bromide | RCOONa | Ester |

| Aromatic Bromide | Arylboronic acid, Pd catalyst | Biaryl |

| Aromatic Bromide | Terminal alkyne, Pd/Cu catalyst | Arylalkyne |

| Aromatic Bromide | Amine, Pd catalyst | Arylamine |

| Aromatic Bromide | n-BuLi or Mg | Organolithium or Grignard reagent |

Structural Elucidation and Conformational Analysis of 1,3 Dibromo 2 Bromomethyl Benzene

Spectroscopic Characterization of 1,3-Dibromo-2-(bromomethyl)benzene

Spectroscopic methods are fundamental to elucidating the molecular structure of this compound. While complete spectral data for this specific compound are not widely published, a detailed analysis can be inferred from its structural features and comparison with its isomers and analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and benzylic protons. The methylene (B1212753) protons (CH₂Br) would likely appear as a singlet, shifted downfield due to the deshielding effect of the adjacent bromine atom. The aromatic region would display a complex multiplet pattern arising from the three non-equivalent aromatic protons. For comparison, the closely related isomer, 1,3-bis(bromomethyl)benzene (B165771), shows a singlet for the four equivalent benzylic protons at approximately 4.45 ppm and a multiplet for the aromatic protons between 7.29 and 7.39 ppm in CDCl₃. chemicalbook.comsynhet.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon environment. The carbon of the bromomethyl group is expected to appear at a chemical shift influenced by the attached bromine. The aromatic region would show four distinct signals for the six benzene (B151609) ring carbons, two of which are quaternary (C-Br) and four are methine (C-H) carbons. In the analogue 2,6-difluorobenzyl bromide, the methylene carbon appears around 21-23 ppm. chemicalbook.com For the isomer 1,3-bis(bromomethyl)benzene, the benzylic carbon resonates at approximately 33.0 ppm, while the aromatic carbons appear in the 129-139 ppm range. mdpi.com

Expected ¹H and ¹³C NMR Data for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| CH₂Br | 4.5 - 4.8 | 30 - 35 | Singlet (s) |

| Ar-H | 7.2 - 7.6 | 128 - 135 | Multiplet (m) |

| Ar-C | - | 122 - 140 | - |

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy helps in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. Strong absorptions corresponding to the C-Br stretching vibrations are anticipated in the fingerprint region (typically 500-700 cm⁻¹). The aromatic nature of the compound would be confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. For instance, the gas-phase IR spectrum of the related compound 1,3-dibromobenzene (B47543) shows prominent peaks in these regions. nist.gov Similarly, the analogue 2,6-dimethoxybenzyl bromide displays a notable peak at 1088 cm⁻¹, which has been attributed to the aromatic C-Br stretch. mdpi.com

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3150 |

| Aromatic C=C Stretch | 1450 - 1600 |

Mass Spectrometric Identification

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a compound and its fragments, allowing for the determination of its molecular weight and elemental composition. The molecular weight of this compound is 328.83 g/mol . nih.gov The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing three bromine atoms (isotopes ⁷⁹Br and ⁸¹Br).

High-resolution mass spectrometry (HRMS) for the analogue 2,6-dimethoxybenzyl bromide identified a fragment corresponding to the loss of the bromine atom (M⁺–Br). mdpi.com A similar fragmentation is highly probable for this compound, leading to the formation of a stable dibromobenzyl cation. Predicted mass spectrometry data suggests the formation of various adducts in electrospray ionization. uni.lu

Predicted m/z Peaks for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 326.80141 |

| [M+Na]⁺ | 348.78335 |

X-ray Crystallography and Solid-State Studies of this compound and Analogues

Crystal Packing and Intermolecular Interactions (e.g., Br⋯Br contacts, C—H⋯Br hydrogen bonds)

The crystal packing of brominated aromatic compounds is often governed by a network of weak intermolecular interactions.

Br⋯Br Contacts: Halogen-halogen interactions, particularly Br⋯Br contacts shorter than the sum of their van der Waals radii (3.70 Å), are a common feature in the crystal structures of such molecules. These interactions play a crucial role in the assembly of molecules in the solid state.

Polymorphism and Thermodynamic Relationships

Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules, is a known phenomenon in substituted benzenes. These different forms, or polymorphs, can exhibit distinct physical properties.

A study on the dimorphism of 1,4-dibromo-2,5-bis(bromomethyl)benzene, a structural analogue, provides a clear example of such behavior. chemicalbook.com This compound was found to exist in two polymorphic modifications, a triclinic form (I) and a monoclinic form (II). chemicalbook.com Their thermodynamic relationship was established as enantiotropic, meaning that each form is stable over a specific temperature range. Form II is the thermodynamically stable form at room temperature, while Form I becomes stable at temperatures above approximately 135 °C. chemicalbook.com This transformation is consistent with the density rule, as the lower temperature form (II) has a higher density. chemicalbook.com Such thermodynamic and kinetic relationships between polymorphs are crucial for understanding and controlling the solid-state properties of these materials.

Conformational Dynamics of this compound

The central issue in the conformational analysis of this molecule is the rotational barrier around the C(aryl)-C(alkyl) bond. The presence of two bulky bromine atoms ortho to the bromomethyl group creates a sterically crowded environment, which is expected to lead to a substantial barrier to free rotation.

Key Factors Influencing Conformational Dynamics:

Steric Hindrance: The van der Waals radii of the bromine atoms significantly restrict the spatial orientation of the bromomethyl group. The rotation of this group would lead to eclipsing interactions with the ortho-bromine substituents, resulting in high-energy conformations.

Torsional Strain: The rotation around the C-C single bond is associated with torsional strain, which is the resistance to bond twisting. In this molecule, the torsional strain is exacerbated by the steric repulsion between the bromine atoms.

Electronic Effects: While steric effects are likely dominant, electronic interactions, such as hyperconjugation between the C-H or C-Br bonds of the bromomethyl group and the π-system of the benzene ring, could play a role in stabilizing certain conformations.

Predicted Conformational Preferences:

It is anticipated that the molecule will adopt a conformation that minimizes the steric interactions between the bromomethyl group and the adjacent bromine atoms. This would likely involve the C-Br bond of the bromomethyl group being oriented away from the plane of the benzene ring. The preferred dihedral angle (Br-C-C-Br) would be one that maximizes the distance between the bromine atoms.

Without specific research data, a quantitative analysis of the rotational energy profile remains speculative. However, it is reasonable to predict a significant energy barrier to rotation, which could potentially be high enough to allow for the existence of distinct conformers at low temperatures.

Data from Related Compounds:

Studies on other sterically hindered benzyl (B1604629) derivatives can provide insights. For instance, research on di-ortho-substituted biphenyls has demonstrated that bulky substituents can lead to high rotational barriers and the existence of atropisomers. Similarly, computational studies on 2,6-disubstituted toluenes have quantified the effect of substituent size on the rotational barrier of the methyl group. In the case of this compound, the additional bromine atom on the benzylic carbon would further increase the steric bulk compared to a methyl group.

A comprehensive understanding of the conformational dynamics of this compound would necessitate dedicated studies, such as:

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique could be used to measure the rate of rotation of the bromomethyl group and determine the rotational energy barrier.

X-ray Crystallography: A crystal structure would provide definitive information about the preferred conformation in the solid state.

Computational Chemistry: Quantum mechanical calculations could be employed to model the potential energy surface for the rotation of the bromomethyl group and to calculate the energies of different conformers and the transition states connecting them.

Due to the absence of specific research on the conformational dynamics of this compound, no data tables with detailed research findings can be presented at this time.

Computational and Theoretical Investigations on 1,3 Dibromo 2 Bromomethyl Benzene

Density Functional Theory (DFT) Applications to 1,3-Dibromo-2-(bromomethyl)benzene

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying organobromine compounds. DFT methods are used to determine the ground-state electronic structure of molecules, which in turn allows for the calculation of a wide array of molecular properties.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its physical properties and chemical reactivity. While specific peer-reviewed DFT analyses on this compound are not abundant in the public literature, its properties can be understood by examining publicly available computed data and by analogy with similar, well-studied brominated aromatic compounds. researchgate.net

Key reactivity descriptors derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

Another important descriptor is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the electronegative bromine atoms would create regions of negative potential, while the hydrogen atoms of the aromatic ring would exhibit positive potential. The benzylic carbon of the bromomethyl group is a key site for nucleophilic attack due to the electron-withdrawing nature of the attached bromine.

Public databases provide some fundamental computed properties for this compound. nih.gov

Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

|---|---|---|

| Molecular Formula | C7H5Br3 | PubChem nih.gov |

| Molecular Weight | 328.83 g/mol | PubChem nih.gov |

| XLogP3 (Predicted) | 3.9 | PubChem nih.gov |

| Monoisotopic Mass | 325.79413 Da | PubChemLite uni.lu |

| Predicted CCS ([M+H]+, Ų) | 133.8 | PubChemLite uni.lu |

Reaction Pathway Modeling and Transition State Characterization

DFT is an invaluable tool for mapping out the potential energy surface of a chemical reaction. This allows chemists to model detailed reaction pathways, identify intermediate structures, and characterize the high-energy transition states that control reaction rates. This compound, also known as 2,6-dibromobenzyl bromide, is a versatile chemical building block used in the synthesis of more complex molecules, such as indoles and inhibitors of αvβ6 integrin. chemicalbook.com

A primary reaction pathway for this compound involves nucleophilic substitution at the benzylic carbon of the bromomethyl group. Computational modeling of such a reaction (e.g., with a generic nucleophile, Nu⁻) would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactants (this compound and Nu⁻) and the final product.

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants and products. This structure represents the transition state of the reaction.

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile: Calculating the activation energy (the energy difference between the transition state and the reactants), which is directly related to the reaction rate.

While specific studies on this molecule are limited, research on the photocatalytic oxidative bromination of related compounds like 2,6-dichlorotoluene (B125461) demonstrates the complexity of the radical mechanisms that can be involved in forming such benzyl (B1604629) bromides. nih.govresearchgate.net DFT calculations could similarly be used to explore the free-radical pathways involved in the synthesis or subsequent reactions of this compound.

Molecular Dynamics Simulations for this compound Systems

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of a system. scielo.br While DFT is often used for static properties or single reaction events, MD is used to explore conformational changes, solvent effects, and the behavior of molecules in condensed phases (liquids or solids).

For this compound, MD simulations could be employed to study:

Solvation: How the molecule orients itself and interacts with various solvent molecules.

Crystal Packing: Simulating the solid state to understand the intermolecular forces, such as van der Waals interactions and potential halogen bonding (Br···Br interactions), that dictate the crystal structure.

Conformational Dynamics: Analyzing the rotation of the bromomethyl group relative to the benzene (B151609) ring and how this is influenced by its environment.

A study on the closely related molecule 1,3-dibromo-2,4,6-trimethyl-benzene used DFT calculations to investigate intermolecular interactions within its crystal lattice. rsc.org The study revealed how the packing of molecules in an anti-ferroelectric manner leads to strong van der Waals forces and influences the rotational freedom of the methyl groups. rsc.org Similar MD simulations for this compound would provide valuable insights into its solid-state properties and polymorphism.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. researchgate.net This is a powerful approach for structural elucidation.

A theoretical study on a similar molecule, 1,3,5-tribromo-2,4,6-trifluoro-benzene, demonstrated the utility of the B3LYP functional for calculating vibrational frequencies that show excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.net Such a study on this compound would involve assigning calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule.

Example of DFT-Calculated Vibrational Modes (Hypothetical for this compound)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (Aromatic) | 3100-3000 | Stretching of the C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 3000-2850 | Stretching of the C-H bonds in the -CH2Br group. |

| C=C Stretch (Aromatic) | 1600-1450 | In-plane stretching of the carbon-carbon bonds in the benzene ring. |

| CH2 Scissoring | ~1450 | Bending motion of the -CH2Br group. |

| C-Br Stretch (Aromatic) | 1100-1000 | Stretching of the C-Br bonds attached to the ring. |

| C-Br Stretch (Aliphatic) | 700-500 | Stretching of the C-Br bond in the bromomethyl group. |

Beyond vibrational spectroscopy, quantum chemistry can also predict Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (¹H and ¹³C) and coupling constants, providing further means of structural verification.

Advanced Applications and Functional Materials Derived from 1,3 Dibromo 2 Bromomethyl Benzene

Role as a Building Block in Complex Organic Synthesis

1,3-Dibromo-2-(bromomethyl)benzene serves as a pivotal starting material or intermediate in the synthesis of a variety of complex organic molecules. synhet.com Its distinct bromine environments (aryl vs. benzyl) allow for selective and sequential reactions, providing chemists with precise control over the assembly of intricate structures.

The compound is recognized for its role as an intermediate in the synthesis of pharmaceutically relevant molecules. synhet.com Its structure is incorporated into larger scaffolds designed to interact with biological targets. A notable application is in the preparation of 1,2,3,4-Tetrahydro-1,8-naphthyridine (B78990) derivatives, which have been investigated as inhibitors of the αvβ6 integrin, a protein involved in various disease processes. chemicalbook.com

Table 1: Application in Pharmaceutical Intermediate Synthesis

| Target Compound Class | Therapeutic Target | Reference |

|---|

Beyond pharmaceuticals, this compound is a valuable precursor for the synthesis of agrochemicals and other specialty chemicals. synhet.com It is used as a reagent in the production of pesticide and dye intermediates, where the bromo-functionalized benzene (B151609) core is a key structural motif. synhet.com Its utility as a fine chemical and a versatile reagent for synthesis underscores its importance in various sectors of the chemical industry. synhet.com

Table 2: Use in Specialty Chemical Synthesis

| Chemical Category | Specific Use | Reference |

|---|---|---|

| Agrochemicals | Pesticide intermediates | synhet.com |

| Dyes | Dye intermediates | synhet.com |

Utilization in Polymer Chemistry and Advanced Materials Science

The presence of three reactive halogen centers allows this compound to function as a key component in the design of advanced polymers and materials with tailored properties. Its ability to form multiple covalent bonds is central to its applications in this field.

Structurally related compounds with multiple bromo-substituents, such as 1,3,5-Tris(bromomethyl)benzene, are employed as crosslinking agents. sigmaaldrich.comsigmaaldrich.com These molecules can covalently link polymer chains, creating robust three-dimensional networks. This process enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. For example, trifunctional bromomethyl compounds are used to fabricate proton-exchange membranes (PEMs) for fuel cells by crosslinking with polymers like polybenzimidazole (PBI). sigmaaldrich.com The trifunctional nature of this compound makes it a suitable candidate for similar crosslinking applications.

The compound is an ideal core or branching unit for the synthesis of complex macromolecular architectures, including dendrimers. Dendrimers are highly branched, tree-like molecules with well-defined structures, synthesized using monomers with 1→2 or 1→3 branching motifs. researchgate.net Compounds like 1,3,5-Tris(bromomethyl)benzene are explicitly used as monomers for synthesizing dendrimers due to their three reactive sites. sigmaaldrich.comsigmaaldrich.com The structure of this compound, featuring a central benzene ring with three points for potential extension, allows it to act as a trifunctional core, enabling the stepwise growth of dendritic wedges to form larger, precisely engineered macromolecules. researchgate.netnih.gov

Table 3: Research Findings on Related Dendrimer Synthesis

| Monomer/Core Unit | Macromolecule Type | Key Feature | Reference |

|---|---|---|---|

| 1,3,5-Tris(bromomethyl)benzene | Dendrimers | Trifunctional core for branched growth | sigmaaldrich.comsigmaaldrich.com |

Branched molecular structures are of significant interest in the development of materials for organic light-emitting diodes (OLEDs). researchgate.net Introducing branched shapes can suppress molecular aggregation and improve the film-forming properties of organic semiconductors. researchgate.net This often leads to enhanced photoluminescence efficiencies and better device performance. researchgate.net Monomers with multiple reactive sites, such as 1,3,5-Tris(bromomethyl)benzene, are used to synthesize these branched, light-emitting oligomers. sigmaaldrich.comsigmaaldrich.com The structure of this compound provides a scaffold to create non-linear, V-shaped, or star-shaped oligomers, which are beneficial for creating efficient light-emitting materials. researchgate.net

Table 4: Performance of Branched Oligomers in Light-Emitting Devices

| Oligomer Characteristic | Device Performance Metric | Achieved Value | Reference |

|---|---|---|---|

| Branched Polythiophene | Luminance | 948 cd/m² | researchgate.net |

Development of Advanced Chemical Intermediates for the Fine Chemical Industry

This compound, also known by its synonym 2,6-dibromobenzyl bromide, is a pivotal starting material for constructing intricate molecular architectures, particularly heterocyclic ring systems that form the core of many pharmaceuticals and functional materials. The presence of three bromine atoms, each with distinct reactivity, allows for sequential and site-selective transformations. The benzylic bromine is highly susceptible to nucleophilic substitution, while the two aromatic bromines are amenable to a range of cross-coupling reactions. This differential reactivity is a key feature exploited in multi-step syntheses.

One of the notable applications of this compound is in the synthesis of substituted indoles. Indoles are a ubiquitous structural motif in a vast array of biologically active compounds and natural products. A transition-metal-free approach for indole (B1671886) synthesis has been developed, which utilizes 2,6-dibromobenzyl bromide as a key reactant. This method involves the cyclization of imines with aryl halides, promoted by potassium tert-butoxide (tBuOK).

Synthesis of Substituted Indoles:

A notable advancement in the fine chemical industry is the transition-metal-free synthesis of indoles through a radical coupling of 2-halotoluenes and imines. In this context, 2,6-dibromobenzyl bromide serves as a crucial precursor. The reaction proceeds via the generation of an aminyl radical through the addition of the 2-halotoluene to an imine, facilitated by a carbanion radical relay, followed by an intramolecular coupling of the aryl halide with the aminyl radical. A standard set of conditions for this transformation involves the use of potassium tert-butoxide (tBuOK) as a base in a solvent such as dimethylformamide (DMF). This method is advantageous as it obviates the need for transition-metal catalysts and external oxidants, which can simplify purification processes and reduce metallic contamination in the final products.

The reaction of 2,6-dibromobenzyl bromide with various imines under these conditions leads to the formation of polysubstituted indoles. The following table summarizes a representative reaction from this synthetic approach.

| Starting Material 1 | Starting Material 2 (Imine) | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | (E)-N-(4-methylbenzylidene)-4-methylaniline | tBuOK, DMF, 50 °C | 1-(4-methylphenyl)-2-phenyl-1H-indole (structure inferred based on general reaction) | High Efficiency (up to 84% for analogous reactions) | nih.govresearchgate.net |

This synthetic strategy highlights the role of this compound as a versatile intermediate. The resulting substituted indoles can be further functionalized, serving as building blocks for more complex molecules with potential applications in medicinal chemistry and materials science. The ability to perform these transformations without transition metals aligns with the growing demand for greener and more sustainable chemical processes in the fine chemical industry.

Future Research Directions and Emerging Paradigms for 1,3 Dibromo 2 Bromomethyl Benzene

Design of Sustainable and Efficient Synthetic Routes

The development of environmentally benign and resource-efficient methods for synthesizing 1,3-Dibromo-2-(bromomethyl)benzene and related polybrominated compounds is a primary research goal. Current strategies often rely on harsh reagents and chlorinated solvents, presenting opportunities for greener alternatives.

Future research should focus on photochemistry, as light-driven reactions can offer sustainable preparation routes for aryl-cored dibromides. nih.gov The use of LED light sources in conjunction with aqueous hydrogen peroxide and hydrobromic acid represents a move towards more sustainable practices. nih.gov Optimizing reaction conditions, such as employing solvents like petroleum ether over dichloromethane (B109758) and adjusting temperatures, can also enhance yield and sustainability. nih.gov

Efficiency can be significantly improved by replacing hazardous solvents like carbon tetrachloride and benzene (B151609) with alternatives such as 1,2-dichloroethane (B1671644) (DCE) or acetonitrile (B52724). researchgate.net Research into optimizing protocols to reduce reaction times and the quantities of reagents like N-bromosuccinimide (NBS) is crucial. researchgate.net The direct use of bromine instead of NBS can further decrease the amount of brominating agent required, leading to more atom-economical processes. researchgate.net These modern approaches not only improve the environmental profile of the synthesis but also reduce energy consumption compared to traditional methods that require prolonged high-power irradiation. researchgate.net Eco-friendly bromination processes, which generate the electrophilic bromine species in situ from reagents like sodium bromide and sodium hypochlorite (B82951) in an acidic medium, could also be adapted and optimized. google.com

Table 1: Comparison of Traditional vs. Improved Synthetic Conditions for Bromination Reactions This table summarizes research findings on improving the efficiency and sustainability of bromination reactions for aromatic compounds, relevant to the synthesis of this compound.

| Parameter | Traditional Method | Improved/Sustainable Method | Advantage of Improved Method |

|---|---|---|---|

| Solvent | Carbon tetrachloride, Benzene, CH₂Cl₂ | 1,2-dichloroethane (DCE), Acetonitrile, Petroleum ether, Water | Reduced toxicity and environmental impact. nih.govresearchgate.net |

| Brominating Agent | Excess N-bromosuccinimide (NBS) | Reduced amounts of NBS or direct use of Bromine (Br₂) | Higher atom economy, reduced waste. researchgate.net |

| Initiation/Catalysis | High-power (100–500 W) incandescent irradiation | LED light irradiation, Benzoyl peroxide (BPO) | Lower energy consumption, milder conditions. nih.govresearchgate.net |

| Reaction Time | Long-lasting (e.g., hours to days) | Reduced by up to 24–32 fold in some protocols | Increased throughput and efficiency. researchgate.net |

Exploration of Unconventional Reactivity and Novel Transformations

The three bromine atoms of this compound are situated in distinct chemical environments—two on the aromatic ring and one on a benzylic position—suggesting a rich and varied reactivity profile. Future research is poised to exploit this for novel chemical transformations.

The compound, also known as 2,6-dibromobenzyl bromide, serves as a key intermediate in specialized synthetic applications. chemicalbook.com It is utilized in the tBuOK-promoted cyclization of imines with aryl halides to produce indoles. chemicalbook.com Furthermore, it is a precursor for 1,2,3,4-Tetrahydro-1,8-naphthyridine (B78990) derivatives, which have been investigated as inhibitors of αvβ6 integrin. chemicalbook.com These examples highlight its utility as a building block for complex heterocyclic systems.

The reactivity of the bromomethyl group is central to its synthetic utility. This functionality is a cornerstone in the synthesis of a wide range of molecules, including natural products and pharmaceuticals. researchgate.net The two aromatic bromine atoms, coupled with the reactive benzylic bromide, allow for sequential and site-selective reactions. For instance, the benzylic bromide can undergo nucleophilic substitution (SN2) reactions, while the aryl bromides can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Exploring the selective activation of these different C-Br bonds is a promising area for future synthetic methodology development.

Table 2: Documented Novel Transformations Involving 2,6-Dibromobenzyl Bromide This table outlines specific synthetic applications where this compound is used as a critical starting material.

| Reaction Type | Reactants | Key Reagent/Promoter | Product Class | Reference |

|---|---|---|---|---|

| Cyclization | 2,6-Dibromobenzyl Bromide, Imines | tBuOK (Potassium tert-butoxide) | Indoles | chemicalbook.com |

| Multi-component Reaction | 2,6-Dibromobenzyl Bromide, other precursors | Not specified | 1,2,3,4-Tetrahydro-1,8-naphthyridine derivatives | chemicalbook.com |

Integration with High-Throughput Screening and Automated Synthesis Platforms

While specific applications of this compound in high-throughput screening (HTS) and automated synthesis are not yet widely documented, its role as a versatile chemical building block makes it an ideal candidate for such platforms. achemblock.comsynhet.com Future research should focus on incorporating this and similar polyfunctional reagents into automated workflows to accelerate the discovery of new molecules with desired properties.

Automated platforms can systematically explore the reaction space of this compound, rapidly generating libraries of derivatives. By varying nucleophiles for the benzylic bromide and coupling partners for the aryl bromides, a vast chemical space can be accessed. Integrating these synthesis platforms with HTS would enable the rapid screening of these libraries for biological activity or material properties. This approach could fast-track the identification of new drug leads, catalysts, or components for advanced materials. The development of robust, automated protocols for the selective, sequential functionalization of its three C-Br bonds will be a key enabler for this paradigm.

Development of High-Performance Materials with Tailored Properties

The trifunctional nature of this compound makes it an exceptionally promising monomer or cross-linker for the synthesis of high-performance materials. By drawing parallels with structurally related compounds, future research can aim to create materials with precisely tailored properties.

For example, the related compound 1,3,5-Tris(bromomethyl)benzene is known to be a versatile monomer and cross-linker. sigmaaldrich.com It is used in Friedel-Crafts alkylation reactions to form microporous polymers with selective adsorption capabilities for gases like CO₂ and H₂. sigmaaldrich.com It is also employed in the synthesis of dendrimers and light-emitting oligomers. sigmaaldrich.com Furthermore, it can be used to covalently cross-link polybenzimidazole (PBI) to fabricate proton exchange membranes (PEMs) for fuel cell applications. sigmaaldrich.com

Given this precedent, this compound could be used to create a new generation of functional polymers. The differential reactivity of its bromines allows for the creation of well-defined network polymers or hyperbranched structures. The presence of heavy bromine atoms on the aromatic core could also impart useful properties such as flame retardancy or high refractive indices. Research into the polymerization of this monomer, both alone and with co-monomers, could lead to novel materials for gas separation, electronics, and energy applications. Additionally, understanding and controlling the solid-state packing and polymorphism of resulting materials, as studied in related compounds like 1,4-dibromo-2,5-bis(bromomethyl)benzene, will be crucial for optimizing their physical properties and thermal stability. rsc.org

Advanced Mechanistic Investigations through Synergistic Experimental and Computational Approaches

A deeper understanding of the structure, reactivity, and intermolecular interactions of this compound requires a synergistic approach combining advanced experimental techniques and computational modeling.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for probing molecular properties. For instance, DFT calculations on the related molecule dibromomesitylene have been used to investigate the rotational barriers of methyl groups, revealing how the local symmetry created by the bromine atoms influences molecular dynamics. rsc.org Similar computational studies on this compound could predict its conformational preferences, vibrational spectra, and electronic properties, providing a basis for understanding its reactivity.

These computational predictions can be validated and refined by experimental data. Advanced experimental techniques like inelastic neutron scattering can probe molecular dynamics, as demonstrated in the study of dibromomesitylene. rsc.org X-ray crystallography is essential for determining the precise three-dimensional structure in the solid state. Studies on a range of bromo-substituted benzenes have revealed that crystal packing is often dominated by non-covalent interactions such as Br···Br contacts and C–H···Br hydrogen bonds. researchgate.netnih.govresearchgate.net Characterizing these interactions for this compound is crucial for crystal engineering and designing materials with specific solid-state properties. Combining these experimental findings with computational models will provide a comprehensive, atomic-level picture of the forces governing its behavior, paving the way for its rational application in synthesis and materials science.

Table 3: Predicted Collision Cross Section (CCS) Data for this compound This table presents computationally predicted CCS values, which can be used to aid in the experimental identification of the compound via ion mobility-mass spectrometry.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 326.80141 | 133.8 |

| [M+Na]⁺ | 348.78335 | 142.5 |

| [M-H]⁻ | 324.78685 | 139.6 |

| [M+NH₄]⁺ | 343.82795 | 149.7 |

| [M+K]⁺ | 364.75729 | 127.4 |

Data calculated using CCSbase and sourced from PubChemLite. uni.lu

Q & A

Basic: What are the common synthetic routes for preparing 1,3-Dibromo-2-(bromomethyl)benzene, and what reaction conditions optimize yield?

The synthesis typically involves electrophilic aromatic bromination of a pre-functionalized benzene derivative. For example:

- Stepwise bromination : Starting with a methyl-substituted benzene, sequential bromination can be achieved using reagents like N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) .

- Optimization : Reaction temperature (0–25°C), solvent choice (acetic acid or dichloromethane), and stoichiometric control of brominating agents are critical to avoid over-bromination. Recrystallization (e.g., using ethanol) is often employed for purification .

Advanced: How do C–H···Br and Br···Br interactions influence the crystal packing of bromomethyl-substituted benzenes?

In bromomethyl-substituted aromatics, secondary interactions dominate molecular packing:

- C–H···Br hydrogen bonds : The bromomethyl group acts as both a donor (C–H) and acceptor (Br) in hydrogen bonding, stabilizing layered or helical arrangements.

- Br···Br contacts : These van der Waals interactions (3.4–3.6 Å) contribute to dense packing in ortho-substituted derivatives, whereas para-substituted analogs may exhibit looser structures due to steric hindrance .

- C–H···π interactions : In ortho-bis(bromomethyl)benzenes, these interactions compete with Br-based bonding, leading to polymorphic variations .

Basic: What spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 7.2–7.8 ppm) and bromomethyl groups (δ 4.5–4.8 ppm). Splitting patterns reveal substitution positions.

- FT-IR : C–Br stretching vibrations (550–650 cm⁻¹) and aromatic C–H bends (800–900 cm⁻¹).

- Mass spectrometry (EI-MS) : Molecular ion peaks (m/z ~308 for C₇H₅Br₃) and fragmentation patterns confirm purity and structure .

Advanced: What role does this compound play in the synthesis of microporous polymers, and how do its structural features enhance gas storage properties?

This compound serves as a crosslinking agent in triptycene-based microporous polymers (TMPs):

- High bromine content : Facilitates Friedel-Crafts alkylation with aromatic monomers (e.g., triptycene), creating rigid 3D networks with micropores (<2 nm).

- Gas selectivity : Enhanced CO₂/N₂ selectivity (up to 40:1) arises from polar Br groups interacting with quadrupolar CO₂ molecules.

- Surface area : Brunauer-Emmett-Teller (BET) surface areas exceeding 600 m²/g have been reported for such polymers .

Basic: What safety precautions are critical when handling brominated aromatic compounds during synthesis?

- Ventilation : Use fume hoods to avoid inhalation of volatile bromine or HBr byproducts.

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and flame-resistant lab coats.

- Neutralization : Quench residual bromine with sodium thiosulfate to prevent exothermic reactions.

- Waste disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .

Advanced: How do competing reaction pathways in the bromination of substituted benzenes lead to regiochemical challenges, and what strategies mitigate these issues?

Regioselectivity is influenced by:

- Directing effects : Electron-donating groups (e.g., –CH₃) favor para/ortho bromination, but steric hindrance from bulky substituents (e.g., –CF₃) can shift selectivity to meta positions .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic attack but may promote side reactions like debromination.

- Catalyst tuning : FeBr₃ favors mono-bromination, while AlCl₃ can drive di- or tri-substitution. Kinetic vs. thermodynamic control is critical for product distribution .

Advanced: How do isotopic labeling (e.g., deuterated analogs) aid in mechanistic studies of bromomethyl-substituted benzene derivatives?

Deuterated compounds (e.g., C₆D₅CH₂Br) enable:

- Kinetic isotope effects (KIE) : Differentiate between C–H bond cleavage steps in reaction mechanisms (e.g., SN2 vs. radical pathways).

- NMR tracking : ²H NMR simplifies spectral interpretation in complex mixtures.

- Mass spectrometry : Isotopic patterns distinguish degradation products in stability studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.